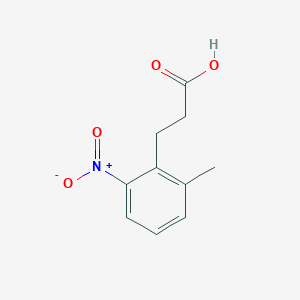
Acide 3-(2-méthyl-6-nitrophényl)propanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methyl-6-nitrophenyl)propanoic acid is an organic compound with a molecular structure that includes a nitro group, a methyl group, and a propanoic acid moiety attached to a benzene ring
Applications De Recherche Scientifique
3-(2-Methyl-6-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that 3-(2-Methyl-6-nitrophenyl)propanoic acid may also interact with various cellular targets.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to a variety of biological effects . More research is needed to elucidate the exact interactions and resulting changes caused by this compound.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, are known to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
A related compound, 3-(2-nitrophenyl) propionic acid-paclitaxel, has been shown to induce immunogenic cell death (icd) of certain cancer cells, reactivating the antitumor immunity via recruitment of infiltrating t cells and secretion of pro-inflammatory cytokines . This suggests that 3-(2-Methyl-6-nitrophenyl)propanoic acid may have similar effects, but more research is needed to confirm this.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-6-nitrophenyl)propanoic acid typically involves the nitration of 2-methylphenylpropanoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of 3-(2-Methyl-6-nitrophenyl)propanoic acid may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methyl-6-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Tin and hydrochloric acid, catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, sulfonic acids.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 3-(2-Methyl-6-aminophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 3-(2-Carboxy-6-nitrophenyl)propanoic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Nitrophenyl)propanoic acid: Lacks the methyl group, which may affect its reactivity and biological activity.
3-(2-Methylphenyl)propanoic acid: Lacks the nitro group, resulting in different chemical and biological properties.
3-(2-Methyl-6-aminophenyl)propanoic acid:
Uniqueness
3-(2-Methyl-6-nitrophenyl)propanoic acid is unique due to the presence of both a nitro group and a methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-(2-methyl-6-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7-3-2-4-9(11(14)15)8(7)5-6-10(12)13/h2-4H,5-6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCIKOINVFEWQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
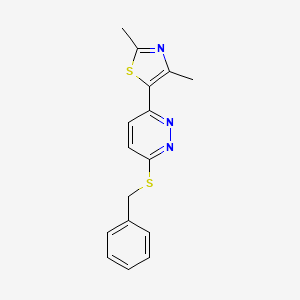
![2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2399236.png)
![3-(2-methylpropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2399237.png)

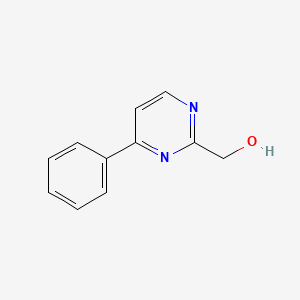
![2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2399243.png)

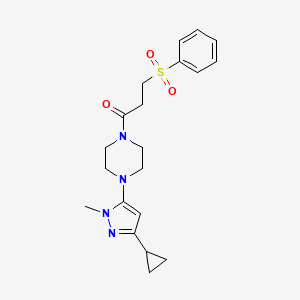
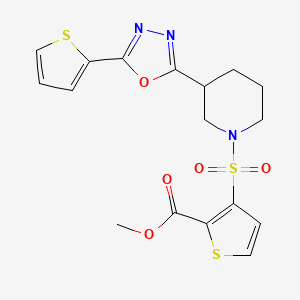
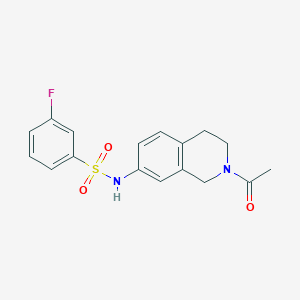
![1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2399251.png)
![Methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate](/img/structure/B2399254.png)
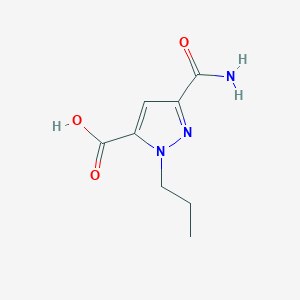
![N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2399257.png)
